molecular formula C10H11N3OS2 B176991 N-{[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide CAS No. 162277-86-3

N-{[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide

Cat. No.: B176991
CAS No.: 162277-86-3
M. Wt: 253.3 g/mol
InChI Key: LZIBDLQALINWRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

N-[[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS2/c1-6(14)12-4-7-2-3-9(16-7)8-5-15-10(11)13-8/h2-3,5H,4H2,1H3,(H2,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIBDLQALINWRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(S1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Thiazole derivatives, including N-{[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide, have been studied for their antimicrobial properties. Research indicates that thiazoles can inhibit bacterial growth and exhibit antifungal activity, making them valuable in developing new antibiotics .

Anticancer Potential : Compounds containing thiazole rings have shown promise in cancer therapy. Studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Pharmacological Applications

Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that are crucial in disease pathways. For instance, it may act as an inhibitor of certain kinases involved in cancer progression, providing a basis for targeted cancer therapies .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiazole derivatives against a range of bacterial strains. This compound demonstrated significant inhibitory effects on Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies conducted on breast cancer cell lines showed that this compound could reduce cell viability significantly compared to control groups. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins, suggesting its potential as an anticancer agent.

Comparison with Similar Compounds

N-{[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide is unique due to its specific combination of thiazole and thiophene rings. Similar compounds include:

These similar compounds share some biological activities but differ in their specific applications and mechanisms of action .

Biological Activity

N-{[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide (CAS No. 162277-86-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H11N3OS2
  • Molecular Weight : 253.34 g/mol
  • Boiling Point : Predicted at 547.6 ± 45.0 °C
  • Density : 1.373 ± 0.06 g/cm³
  • pKa : 15.17 ± 0.46

Research indicates that this compound exhibits antibacterial properties primarily through the inhibition of protein synthesis and nucleic acid production pathways. The compound has shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MIC) ranging from 15.625 to 125 μM for different strains .

Antibacterial Activity

This compound demonstrates notable antibacterial activity:

Bacterial Strain MIC (μM) Mechanism
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Inhibition of nucleic acid synthesis
Methicillin-resistant S. aureus (MRSA)62.216 - 124.432Bactericidal action

The compound's bactericidal action is characterized by its ability to disrupt biofilm formation, which is critical in chronic infections caused by biofilm-forming bacteria .

Antifungal Activity

While primarily recognized for its antibacterial properties, this compound also exhibits moderate antifungal activity:

Fungal Strain MIC (μg/mL) Activity Level
Candida albicans>62.5Moderate activity
Aspergillus niger>62.5Moderate activity

This suggests a broader spectrum of antimicrobial activity that could be leveraged in therapeutic applications.

Case Studies and Research Findings

  • In Vitro Studies : A study published in MDPI highlighted the compound's ability to inhibit biofilm formation in MRSA and Staphylococcus epidermidis, with biofilm inhibition concentrations (MBIC) significantly lower than traditional antibiotics like ciprofloxacin .
  • Structure-Activity Relationship (SAR) : Research exploring the SAR of related compounds indicated that modifications to the thiazole and thiophene rings can enhance antibacterial potency while maintaining low cytotoxicity levels in mammalian cells .
  • Comparative Efficacy : In comparative studies against other antimicrobial agents, this compound showed superior efficacy against certain bacterial strains compared to established antibiotics like levofloxacin and gentamicin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate. Key steps include nucleophilic substitution, cyclization, and amidation. For instance, coupling 5-(2-amino-1,3-thiazol-4-yl)thiophene-2-carbaldehyde with acetamide derivatives under reflux in anhydrous tetrahydrofuran (THF) with catalytic triethylamine achieves moderate yields (40–60%) . Solvent choice (e.g., DMF vs. THF) and temperature (80–120°C) significantly impact purity, as confirmed by HPLC (>95% purity under optimized conditions) .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For example, the thiazole proton resonates at δ 7.2–7.5 ppm in CDCl₃, while the acetamide carbonyl appears at ~170 ppm in ¹³C NMR . Thin-layer chromatography (TLC) with silica gel GF254 and ethyl acetate/hexane (3:7) is recommended for monitoring reaction progress .

Q. What preliminary biological screening assays are suitable for evaluating its activity?

  • Methodological Answer : In vitro enzyme inhibition assays (e.g., COX-1/COX-2 or 15-LOX) are commonly used. For example, thiazole derivatives structurally similar to this compound show IC₅₀ values of 9.01 ± 0.01 µM against COX-2 using human recombinant enzymes and platelet aggregation assays . Dose-response curves (1–100 µM) in RAW264.7 macrophages can assess anti-inflammatory potential via TNF-α suppression .

Advanced Research Questions

Q. How does the compound’s structure-activity relationship (SAR) influence its selectivity for cyclooxygenase (COX) vs. lipoxygenase (LOX) pathways?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) reveals that the 2-amino-1,3-thiazole moiety forms hydrogen bonds with COX-2’s Arg120 and Tyr355, while the thiophene ring enhances hydrophobic interactions with LOX’s Phe177 . Substituting the acetamide group with bulkier aryl groups (e.g., 4-chlorophenyl) increases COX-2 selectivity by 2.5-fold compared to unsubstituted analogs .

Q. How can researchers resolve contradictions in reported IC₅₀ values across different experimental models?

  • Methodological Answer : Discrepancies often arise from assay conditions. For example, COX-2 IC₅₀ values vary between recombinant enzyme assays (9.01 µM) and whole-blood models (11.65 µM) due to plasma protein binding . Standardizing protocols (e.g., pre-incubation time, substrate concentration) and using internal controls (e.g., celecoxib for COX-2) improve reproducibility .

Q. What in vivo models are appropriate for validating its pharmacokinetics and toxicity?

  • Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) with oral administration (10–50 mg/kg) and LC-MS/MS plasma analysis reveal a half-life (t₁/₂) of 3.2 ± 0.5 hours and bioavailability of 22% . Toxicity screening via Ames test (for mutagenicity) and hERG inhibition assays (cardiotoxicity) are critical before Phase I trials .

Q. How can computational methods predict its metabolic stability and potential drug-drug interactions?

  • Methodological Answer : CYP450 isoform metabolism can be modeled using Schrödinger’s BioLuminate. The compound’s acetamide group is prone to hydrolysis by esterases, while the thiophene ring undergoes CYP3A4-mediated oxidation . Pharmacokinetic simulations (e.g., GastroPlus) predict a 30% increase in AUC when co-administered with CYP3A4 inhibitors like ketoconazole .

Data Contradictions and Resolution Strategies

Reported Data Source Resolution Strategy
COX-2 IC₅₀: 9.01 µM vs. 11.65 µMStandardize enzyme source (human recombinant vs. platelet-derived)
Oral bioavailability: 22% vs. 15%Control for formulation (nanoparticle vs. free drug)
Thiazole ring oxidation rate: 30% vs. 50% Validate via hepatic microsome assays (human vs. rat)

Key Research Recommendations

  • Prioritize crystallographic studies (e.g., SHELXL refinement ) to resolve 3D conformation ambiguities affecting docking accuracy.
  • Explore microwave-assisted synthesis to reduce reaction times from 12 hours to <2 hours while maintaining >90% yield .
  • Conduct proteomics profiling (e.g., SILAC) to identify off-target interactions with kinases or ion channels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.